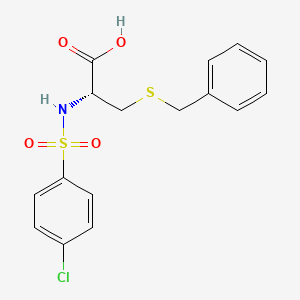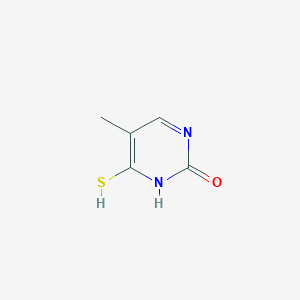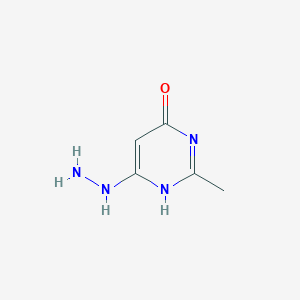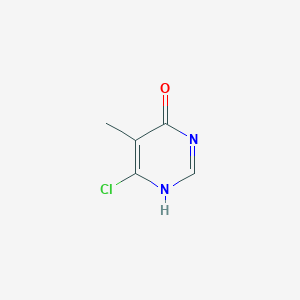![molecular formula C7H8N2O B7810326 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7810326.png)
1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C7H8N2O and a molecular weight of 136.151 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be synthesized through a series of chemical reactions involving cyclization and condensation processes. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include cyclopentanone, urea, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-2-one: A similar compound with a different substitution pattern.
Cyclopentapyrimidine derivatives: Various derivatives with different functional groups and biological activities.
The uniqueness of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLNIIGJAMFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile](/img/structure/B7810247.png)
![L-Proline, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B7810251.png)


![N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7810276.png)
![1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7810283.png)

![6-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810290.png)

![1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7810306.png)

![1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810331.png)
![3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810337.png)
![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)
